![molecular formula C24H21N5O5 B6552027 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040673-78-6](/img/structure/B6552027.png)
5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Description
5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.15426879 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N3O5 with a molecular weight of approximately 429.5 g/mol. The compound contains multiple functional groups that contribute to its biological activity:
- Oxadiazole ring : Known for its role in enhancing bioactivity.
- Pyrazolo[1,5-a]pyrazine core : Associated with diverse pharmacological effects.
Anticancer Properties
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have shown IC50 values ranging from 34 μM to 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through caspase activation. In vitro studies revealed that treatment with these compounds leads to morphological changes indicative of apoptosis, such as cell shrinkage and detachment .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Analogous compounds have demonstrated effectiveness against various pathogenic bacteria, although specific data on this compound is limited .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of related oxadiazole derivatives, researchers found that the presence of methoxy groups significantly enhanced the cytotoxicity against cancer cell lines. The study reported an IC50 value of approximately 36 μM for one derivative against HCT-116 cells .
Study 2: Apoptosis Induction Mechanism
Another investigation focused on the apoptotic effects induced by similar compounds. The study utilized flow cytometry to measure phosphatidylserine translocation and caspase activation in treated cells. Results indicated a concentration-dependent increase in apoptotic cells, particularly in HeLa cells treated with concentrations above 100 μM .
Data Summary Table
Biological Activity | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | HCT-116 | 36 | Apoptosis via caspase activation |
Cytotoxicity | HeLa | 34 | Apoptosis via morphological changes |
Cytotoxicity | MCF-7 | 70 | Induction of apoptosis |
Properties
IUPAC Name |
5-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-31-15-8-9-17(21(12-15)33-3)23-25-22(34-27-23)14-28-10-11-29-19(24(28)30)13-18(26-29)16-6-4-5-7-20(16)32-2/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCOJJKXDPULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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